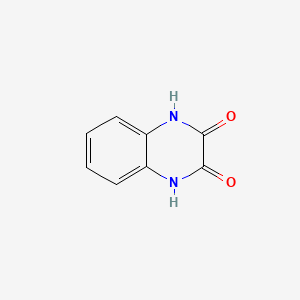

2,3-Dihydroxyquinoxaline

Cat. No. B1670375

M. Wt: 162.15 g/mol

InChI Key: ABJFBJGGLJVMAQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05622952

Procedure details

The compounds synthesized for testing as potential glycine antagonists which are not substituted on the amide (1 or 4) position are summarized below (Table I). Most were available by simple condensation of diethyl oxalate with the corresponding diaminobenzene according to Cheeseman, G. W. H., J. Chem. Soc. 1171 (1962). The 1,4-dihydro-2,3-quinoxalinediones may be easily prepared in high yield by heating oxalic acid and the corresponding o-diamine to about 100° to 140° C. for 1 to 10 hr. in the presence of a strong mineral acid such as HCl, H2SO4, H3PO4 and the like. See, Mager and Berends, Rec. Trav. Chim. 77:842 (1958). In a preferred embodiment, oxalic acid and the o-diamine are heated to 125° C. in 2N HCl for 2.5 hours to give the corresponding 1,4-dihydro-2,3-quinoxalinedione in high yield.

[Compound]

Name

o-diamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

amide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

1,4-dihydro-2,3-quinoxalinediones

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

o-diamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

NCC(O)=O.[C:6]([O:13]CC)(=O)[C:7]([O:9]CC)=O.[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[NH2:23].C(O)(=O)C(O)=O.OS(O)(=O)=O.OP(O)(O)=O>Cl>[NH:16]1[C:17]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[NH:23][C:6](=[O:13])[C:7]1=[O:9]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCC(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)O)(=O)O

|

[Compound]

|

Name

|

o-diamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Step Four

[Compound]

|

Name

|

amide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)OCC)(=O)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C=CC=C1)N

|

Step Six

[Compound]

|

Name

|

1,4-dihydro-2,3-quinoxalinediones

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)O)(=O)O

|

Step Eight

[Compound]

|

Name

|

o-diamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)O

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OP(=O)(O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in high yield

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C(C(NC2=CC=CC=C12)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |